

beta-Terpinal acetate CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *beta-Terpinal acetate*

Cat. No.: B158437

[Get Quote](#)

In-Depth Technical Guide: Beta-Terpinal Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **beta-terpinal acetate**, a monoterpenoid ester found in various essential oils. The document details its chemical properties, known biological activities, and relevant experimental protocols, presented in a format tailored for research and development applications.

Core Chemical and Physical Properties

Beta-terpinal acetate is a naturally occurring ester recognized for its pleasant floral and citrus-like aroma, leading to its use in the fragrance and flavor industries. For scientific applications, precise identification and characterization are paramount.

Property	Value	Citation
CAS Number	10198-23-9	
Molecular Formula	C ₁₂ H ₂₀ O ₂	
Molecular Weight	196.29 g/mol	

Biological Activities and Mechanisms of Action

Preliminary research indicates that terpinyl acetate, often as a mixture of alpha and beta isomers, exhibits several biological activities of interest to the scientific community. These include the inhibition of cellular energy production and antimicrobial effects.

Inhibition of Mitochondrial ATP Production

Studies on terpinyl acetate have shown it to be a potent inhibitor of mitochondrial ATP production. This effect is not cytotoxic, as cells can compensate by upregulating glycolysis to maintain ATP levels. The specific molecular target within the mitochondrial respiratory chain is an area of ongoing investigation.

Antimicrobial Activity

Terpinyl acetate has demonstrated antimicrobial properties against a range of microorganisms. Its efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microbe.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide step-by-step protocols for key experiments related to the biological activities of **beta-terpinyl acetate**.

Determination of Mitochondrial ATP Production Inhibition

This protocol outlines a method for assessing the impact of **beta-terpinyl acetate** on cellular ATP levels using a luciferase-based assay.

Materials:

- Cultured cells (e.g., HeLa, HepG2)
- Cell culture medium
- **Beta-terpinyl acetate**
- ATP assay kit (luciferase-based)

- 96-well white, opaque plates
- Luminometer

Procedure:

- Cell Seeding: Seed cells into a 96-well white, opaque plate at a density of 1×10^4 cells per well and incubate overnight.[\[1\]](#)
- Compound Treatment: Prepare serial dilutions of **beta-terpinyl acetate** in the cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of **beta-terpinyl acetate**. Include a vehicle control (medium with the solvent used to dissolve the acetate).
- Incubation: Incubate the plate for the desired period (e.g., 1, 6, 24 hours).
- ATP Lysis and Measurement:
 - Prepare the ATP assay reagent according to the manufacturer's instructions.[\[2\]](#) This typically involves mixing a buffer, substrate (luciferin), and enzyme (luciferase).
 - Add the ATP assay reagent to each well.[\[2\]](#)
 - Incubate at room temperature for a specified time (e.g., 10 minutes) to allow for cell lysis and stabilization of the luminescent signal.
- Luminescence Reading: Measure the luminescence of each well using a luminometer.[\[2\]](#)
- Data Analysis: Normalize the luminescence readings of the treated cells to the vehicle control to determine the percentage of ATP inhibition.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol details the broth microdilution method for determining the MIC of **beta-terpinyl acetate** against a specific bacterial strain.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Materials:

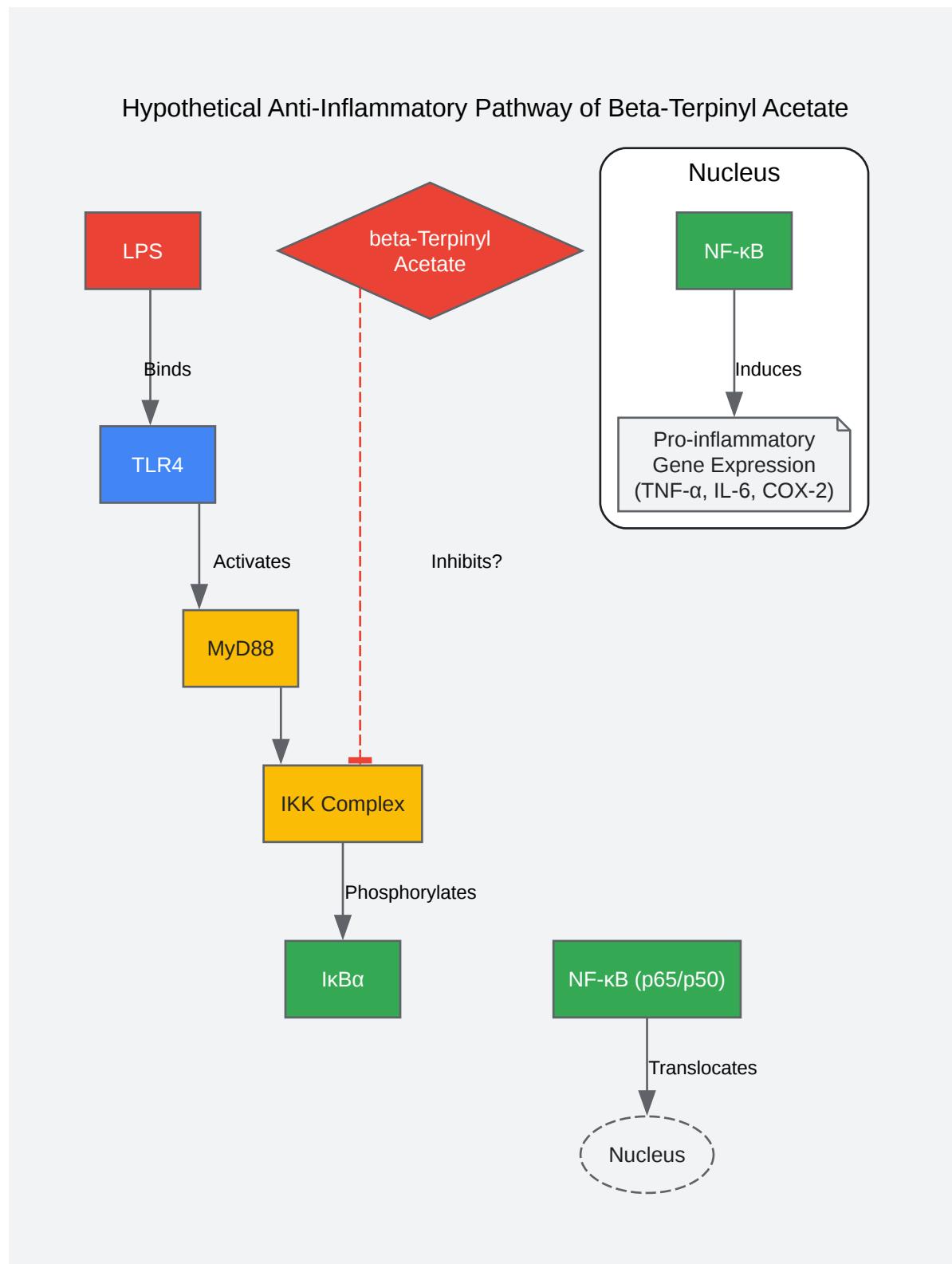
- Bacterial strain of interest
- Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

• **Beta-terpinyl acetate**

- Solvent for dissolving **beta-terpinyl acetate** (e.g., DMSO)
- Sterile 96-well microtiter plates
- Spectrophotometer or microplate reader

Procedure:

- Inoculum Preparation: Culture the bacterial strain overnight in the appropriate broth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5×10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5×10^5 CFU/mL in the wells.[\[5\]](#)
- Compound Dilution: Prepare a stock solution of **beta-terpinyl acetate** in a suitable solvent. Perform a serial two-fold dilution of the stock solution in the broth medium directly in the 96-well plate.
- Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
- Incubation: Incubate the microtiter plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.[\[3\]](#)
- MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of **beta-terpinyl acetate** at which no visible bacterial growth is observed.[\[6\]](#) This can be confirmed by measuring the optical density at 600 nm.


Signaling Pathways

Currently, there is a lack of direct experimental evidence specifically elucidating the signaling pathways modulated by **beta-terpinyl acetate**. However, based on the known anti-

inflammatory properties of other monoterpenoids, a hypothetical pathway can be proposed. Many terpenoids are known to inhibit the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Hypothetical Anti-Inflammatory Signaling Pathway

The following diagram illustrates a potential mechanism by which **beta-terpinyl acetate** might exert anti-inflammatory effects through the inhibition of the NF-κB pathway. It is important to note that this is a hypothetical model and requires experimental validation.

[Click to download full resolution via product page](#)

Caption: Hypothetical inhibition of the NF-κB signaling pathway by **beta-terpinyl acetate**.

Conclusion

Beta-terpinyl acetate is a monoterpenoid with established chemical properties and emerging biological activities, including the inhibition of mitochondrial ATP production and antimicrobial effects. The provided experimental protocols offer a foundation for further investigation into its mechanisms of action. While direct evidence for its role in specific signaling pathways is currently limited, its structural similarity to other anti-inflammatory terpenoids suggests that pathways such as NF- κ B may be relevant targets. Further research is warranted to validate these hypotheses and to fully elucidate the therapeutic potential of this natural compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. The Influence of Liquid Medium Choice in Determination of Minimum Inhibitory Concentration of Essential Oils against Pathogenic Bacteria | MDPI [mdpi.com]
- To cite this document: BenchChem. [beta-Terpinyl acetate CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b158437#beta-terpinyl-acetate-cas-number-and-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com